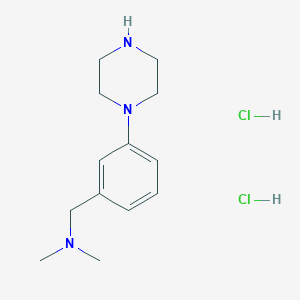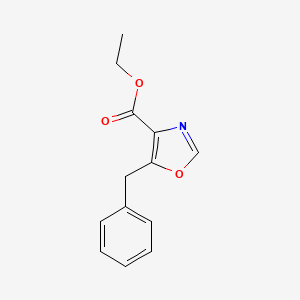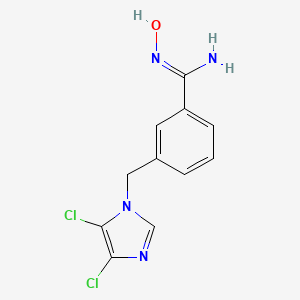![molecular formula C17H16N4O3S B12047252 6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-propyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12047252.png)
6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-propyl-[1,3,4]thiadiazol-2-yl)-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-HYDROXY-4-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrroloquinoline core fused with a thiadiazole ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-4-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate quinoline derivative with a thiadiazole precursor under controlled conditions. The reaction often requires catalysts such as palladium or copper and is carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reaction progress, is essential for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6-HYDROXY-4-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of more saturated analogs .
Wissenschaftliche Forschungsanwendungen
6-HYDROXY-4-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 6-HYDROXY-4-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its bioactive effects. For instance, it may inhibit DNA synthesis by binding to DNA gyrase or topoisomerase, enzymes crucial for DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-HYDROXY-5-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- Indole derivatives
- Quinoline derivatives
Uniqueness
What sets 6-HYDROXY-4-OXO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE apart from similar compounds is its unique combination of a pyrroloquinoline core with a thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C17H16N4O3S |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
9-hydroxy-11-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C17H16N4O3S/c1-2-4-11-19-20-17(25-11)18-15(23)12-14(22)10-6-3-5-9-7-8-21(13(9)10)16(12)24/h3,5-6,22H,2,4,7-8H2,1H3,(H,18,20,23) |
InChI-Schlüssel |
CULYDDIZTWJTLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B12047188.png)

![2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047204.png)

![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)

![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)

![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)



